molecular formula C5H5BrN2O B135343 3-Amino-6-bromopyridin-2(1H)-one CAS No. 134577-43-8

3-Amino-6-bromopyridin-2(1H)-one

Cat. No. B135343
M. Wt: 189.01 g/mol
InChI Key: LZRLRVOCGGIDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-bromopyridin-2(1H)-one, also known as 3-ABP, is an organic compound that is used in various scientific and medical applications. It is an aryl bromide that is derived from pyridine and is a versatile intermediate in organic synthesis. 3-ABP has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-ABP has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments with both advantages and limitations.

Scientific Research Applications

However, similar compounds, such as 2-Amino-6-bromopyridine, are often used in chemical synthesis and pharmaceutical research . They can serve as building blocks in the synthesis of more complex molecules, potentially leading to the development of new drugs or materials.

  • 2-Amino-6-bromopyridine : This compound is often used in chemical synthesis and pharmaceutical research . It can serve as a building block in the synthesis of more complex molecules .
  • 3-Amino-6-bromopyridin-2-ol hydrobromide : While I couldn’t find specific applications, this compound is available for purchase, suggesting it may be used in research .
  • (3-Amino-6-bromopyridin-2-yl)methanol : This compound’s chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight are documented, indicating it may be used in scientific research .

    3-Amino-6-bromopyridine-2-carboxylic Acid Methyl Ester

    • This compound is used for research and development purposes . It’s not intended for medicinal, household, or other uses .
    • The compound has a molecular formula of C7H7BrN2O2 and a molecular weight of 231.05 .
    • It’s a yellow to dark yellow powder and should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
    • Safety precautions include avoiding inhalation, skin contact, and eye contact .

    (3-Amino-6-bromopyridin-2-yl)methanol

    • This compound is likely used in scientific research, given that its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight are documented .

properties

IUPAC Name

3-amino-6-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLRVOCGGIDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567693
Record name 3-Amino-6-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyridin-2(1H)-one

CAS RN

134577-43-8
Record name 3-Amino-6-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-bromo-2-methoxy-pyridin-3-ylamine (1A) (5.2 g, 25.6 mmol) in acetic acid (50 mL) and HBr (50 mL) is heated to reflux with an oil bath at 120° C. for 1 hour. The reaction solution is cooled to room temperature and concentrated to dryness. The crude product is purified by chromatography (CH2Cl2 95%, MeOH 5%) to give 3-amino-6-bromo-1H-pyridin-2-one (1B) (3.5 g, yield 72%) as brown solid that turns to deep purple. MS (ESI) m/e 189, 191 (M+H+).
Quantity
5.2 g
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50 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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